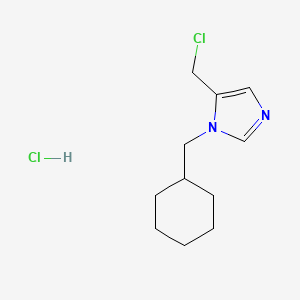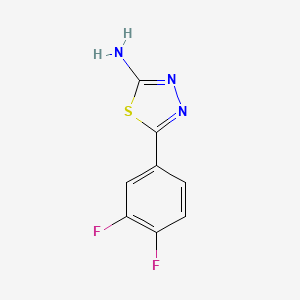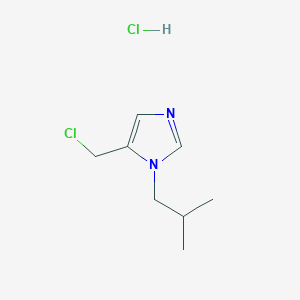
5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride
描述
5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a chloromethyl group at the 5-position and an isobutyl group at the 1-position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazole.
Chloromethylation: The chloromethylation of 1-isobutyl-1H-imidazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting 5-(Chloromethyl)-1-isobutyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the chloromethylation reaction to handle larger quantities of starting materials.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5-(Azidomethyl)-1-isobutyl-1H-imidazole or 5-(Thiocyanoethyl)-1-isobutyl-1H-imidazole can be formed.
Oxidation Products: Oxidation can yield compounds like 5-(Chloromethyl)-1-isobutyl-2-imidazolone.
Reduction Products: Reduction typically results in 5-(Methyl)-1-isobutyl-1H-imidazole.
科学研究应用
5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses. For example, it can inhibit the activity of certain kinases or proteases, affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
5-(Bromomethyl)-1-isobutyl-1H-imidazole hydrochloride: Similar structure but with a bromine atom instead of chlorine.
5-(Hydroxymethyl)-1-isobutyl-1H-imidazole hydrochloride: Contains a hydroxymethyl group instead of a chloromethyl group.
1-Isobutyl-1H-imidazole: Lacks the chloromethyl group.
Uniqueness
Reactivity: The presence of the chloromethyl group makes 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride highly reactive in nucleophilic substitution reactions.
Applications: Its unique reactivity profile allows for diverse applications in synthetic chemistry and medicinal research.
属性
IUPAC Name |
5-(chloromethyl)-1-(2-methylpropyl)imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-7(2)5-11-6-10-4-8(11)3-9;/h4,6-7H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKNQNFNBGTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
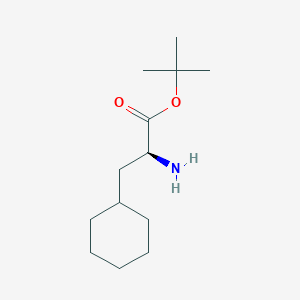
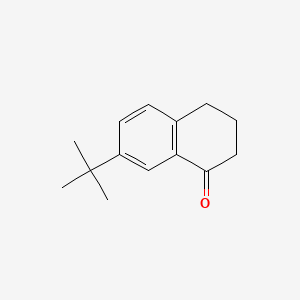


palladium(II)](/img/structure/B3117698.png)
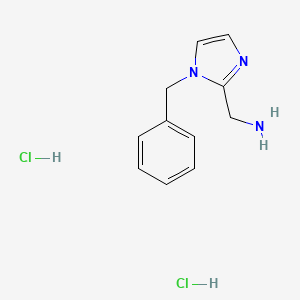
![4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3117705.png)
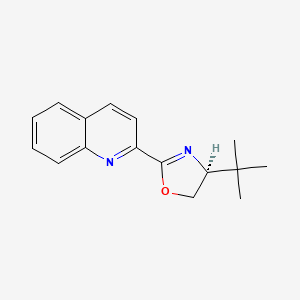
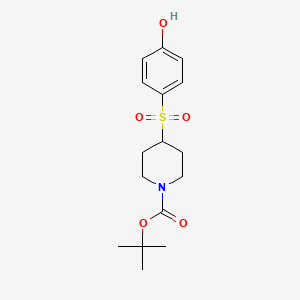

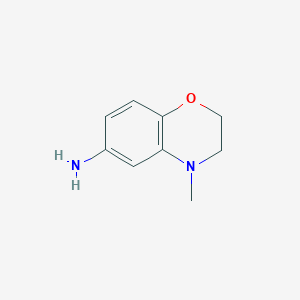
![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)
